![molecular formula C8H10N2O4 B1397981 [4-(エトキシカルボニル)-1H-ピラゾール-1-イル]酢酸 CAS No. 611238-76-7](/img/structure/B1397981.png)
[4-(エトキシカルボニル)-1H-ピラゾール-1-イル]酢酸
概要
説明
[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethoxycarbonyl group and an acetic acid moiety
科学的研究の応用
医薬品開発における潜在的な阻害剤の合成
ピラゾール誘導体は、骨髄増殖性疾患や癌などの疾患の阻害剤としての可能性を探求されてきました。 “[4-(エトキシカルボニル)-1H-ピラゾール-1-イル]酢酸”は、これらの誘導体と構造的に類似しているため、生物学的経路を調節したり、キナーゼ阻害剤として作用する化合物を合成する際に使用できる可能性があります .
ナノZnO触媒反応
ナノZnOは、ピラゾール誘導体の合成における触媒として利用されてきました。これは、私たちの関心のある化合物が、様々な化学構造を作成するための触媒プロセスに関与している可能性があり、反応効率を高める可能性があることを示しています .
生物学的研究 アポトーシス誘導
一部のピラゾール誘導体は、細胞モデルでアポトーシスを誘導することが示されています。アポトーシスは、癌研究において重要なプロセスです。 “[4-(エトキシカルボニル)-1H-ピラゾール-1-イル]酢酸”は、同様の特性を共有している可能性があり、細胞周期の調節やアポトーシス機構の研究に役立ちます .
抗菌活性 病原体阻害
ピラゾール化合物の研究では、S. aureusやE. coliなどの病原体に対する抗菌特性が明らかになっています。 これは、“[4-(エトキシカルボニル)-1H-ピラゾール-1-イル]酢酸”が、微生物の増殖を抑制する有効性について調査できる可能性があり、抗菌薬の発見の分野に貢献する可能性を示唆しています .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and scalability.
Types of Reactions:
Oxidation: [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyrazoles.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as an enzyme inhibitor or modulator.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
- [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
- [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propionic acid
- [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butyric acid
Comparison:
- [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to different reactivity and properties.
- [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propionic acid: Contains a propionic acid moiety, which may affect its biological activity and solubility.
- [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butyric acid: Features a butyric acid moiety, potentially altering its pharmacokinetic properties and applications.
The uniqueness of [4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-ethoxycarbonylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-9-10(4-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHBPCXEVOQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1397898.png)
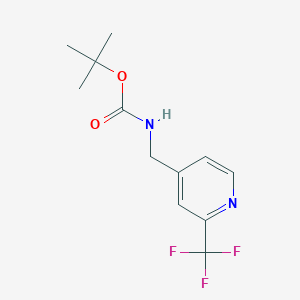
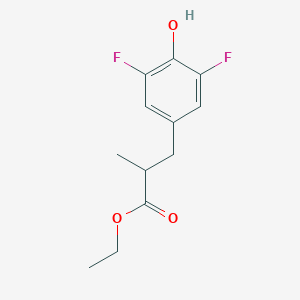
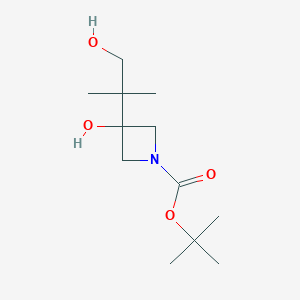
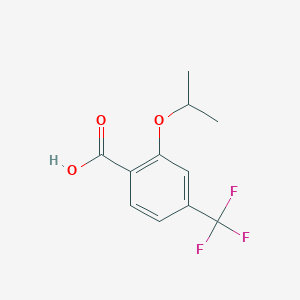
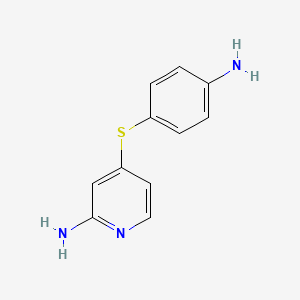
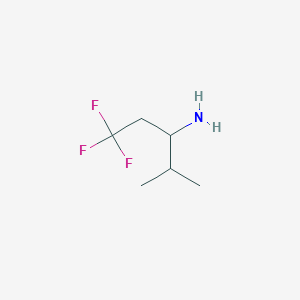
![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)
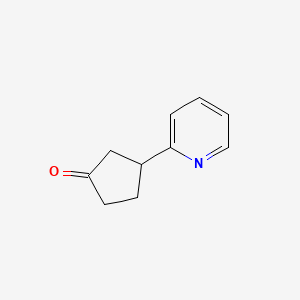
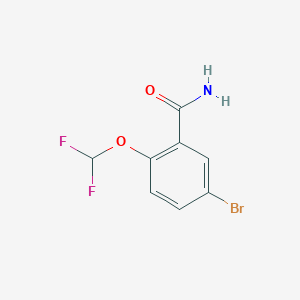

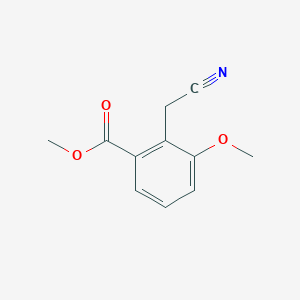
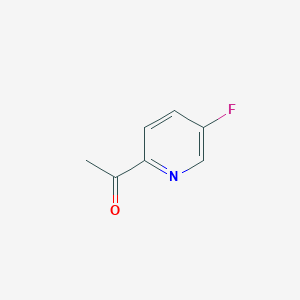
![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)
